molecular formula C8H15NO6 B13965777 2-(Acetylamino)-2-deoxy-talose

2-(Acetylamino)-2-deoxy-talose

Cat. No.: B13965777
M. Wt: 221.21 g/mol
InChI Key: MBLBDJOUHNCFQT-XUTVFYLZSA-N
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Description

2-(Acetylamino)-2-deoxy-talose is a derivative of talose, a rare aldohexose sugar This compound is characterized by the presence of an acetylamino group at the second carbon and the absence of a hydroxyl group at the same position, replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-deoxy-talose typically involves the acetylation of 2-amino-2-deoxy-talose. This can be achieved through the reaction of 2-amino-2-deoxy-talose with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or microbial fermentation. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Enzymatic synthesis involves the use of specific enzymes that catalyze the acetylation process, while microbial fermentation utilizes genetically engineered microorganisms to produce the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-deoxy-talose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.

Major Products

The major products formed from these reactions include various derivatives such as acids, alcohols, and substituted amines, which can be further utilized in different chemical processes.

Scientific Research Applications

2-(Acetylamino)-2-deoxy-talose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and infections.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-deoxy-talose involves its interaction with specific enzymes and receptors in biological systems. The acetylamino group plays a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-2-deoxy-glucose
  • 2-(Acetylamino)-2-deoxy-galactose
  • 2-(Acetylamino)-2-deoxy-mannose

Uniqueness

2-(Acetylamino)-2-deoxy-talose is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1

InChI Key

MBLBDJOUHNCFQT-XUTVFYLZSA-N

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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